molecular formula C17H28O2 B13439573 4-Nonyl Phenol-13C6 Monoethoxylate

4-Nonyl Phenol-13C6 Monoethoxylate

Cat. No.: B13439573
M. Wt: 270.36 g/mol
InChI Key: KUXGUCNZFCVULO-BBONSKRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nonyl Phenol-13C6 Monoethoxylate is a compound belonging to the family of alkylphenols. Alkylphenols are known for their use as surfactants in various industrial applications. This compound is particularly notable for its isotopic labeling with carbon-13, which makes it useful in scientific research for tracing and analytical purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonyl Phenol-13C6 Monoethoxylate typically involves the ethoxylation of 4-Nonyl Phenol-13C6. The reaction is carried out under controlled conditions using ethylene oxide in the presence of a catalyst. The process involves the addition of ethylene oxide to the phenolic hydroxyl group, resulting in the formation of the monoethoxylate derivative .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized reactors and catalysts to facilitate the ethoxylation reaction efficiently .

Mechanism of Action

The mechanism of action of 4-Nonyl Phenol-13C6 Monoethoxylate involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can disrupt normal hormonal functions, leading to various biological effects. The compound’s ability to bind to estrogen receptors is attributed to its structural similarity to natural estrogens .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H28O2

Molecular Weight

270.36 g/mol

IUPAC Name

2-(4-nonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyethanol

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3/i10+1,11+1,12+1,13+1,16+1,17+1

InChI Key

KUXGUCNZFCVULO-BBONSKRCSA-N

Isomeric SMILES

CCCCCCCCC[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCO

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.